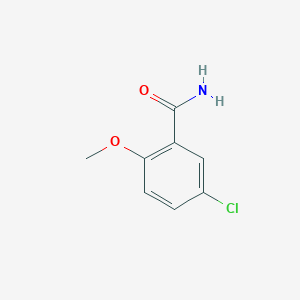

5-Chloro-2-methoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOOOJPISNODNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Chloro-2-methoxybenzamide melting point and physical appearance

The following technical guide provides an in-depth analysis of 5-Chloro-2-methoxybenzamide , addressing the critical distinction between the core intermediate (CAS 23068-80-6) and its pharmacologically significant derivative, Glibenclamide Impurity A (CAS 16673-34-0), which is frequently the actual target in drug development contexts.

Physicochemical Profiling, Synthesis, and Purification[1]

Executive Summary & Disambiguation

Audience: Medicinal Chemists, Process Engineers, and QA/QC Specialists.

In pharmaceutical development, the term "this compound" is often used ambiguously to refer to either the core synthetic intermediate or the Glibenclamide Impurity A . Distinguishing these two is critical for accurate characterization, as their melting points and solubility profiles differ drastically.

Compound Identification Matrix

| Feature | Core Intermediate | Glibenclamide Impurity A (Target) |

| Full Name | This compound | 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide |

| CAS Number | 23068-80-6 | 16673-34-0 |

| Molecular Formula | C₈H₈ClNO₂ | C₁₆H₁₇ClN₂O₄S |

| Role | Synthetic Building Block | Critical Process Impurity / Intermediate |

| Melting Point | N/A (Transient) (See Acid Precursor below) | 209 – 214 °C (Experimental) |

| Appearance | White crystalline solid | White to off-white crystalline powder |

Critical Note: The majority of "melting point" inquiries for this topic in a drug development context refer to CAS 16673-34-0 (Impurity A), as the core amide (CAS 23068-80-6) is rarely isolated as a final product but rather generated in situ or used immediately.

Physicochemical Properties[1][2][3][4][5][6]

Physical Appearance

-

Form: Crystalline powder.

-

Color: White to off-white (impurities often impart a pale cream or yellow hue).

-

Odor: Odorless to faint characteristic amine odor.

Melting Point Data & Thermal Behavior

Accurate melting point determination is the primary method for assessing purity during synthesis.

| Compound | Experimental Melting Point | Reference Standard |

| Glibenclamide Impurity A (CAS 16673-34-0) | 209 – 214 °C | EP / USP Reference Standards |

| 5-Chloro-2-methoxybenzoic Acid (Precursor) | 98 – 100 °C | Sigma-Aldrich / Literature |

| 5-Chloro-2-methoxybenzaldehyde (Precursor) | 73 – 83 °C | Thermo Scientific |

| 5-Chlorosalicylic Acid (Starting Material) | 171 – 172 °C | ChemicalBook |

Thermodynamic Insight:

The high melting point of Impurity A (209–214 °C) compared to its precursors (98–100 °C) is driven by the extensive intermolecular hydrogen bonding network facilitated by the sulfonamide (

Synthesis & Impurity Logic

Understanding the synthesis pathway is essential to controlling the physical properties and melting point profile. The presence of unreacted precursors significantly alters the observed melting point.

Reaction Pathway Diagram

The following diagram illustrates the synthesis flow and potential carry-over impurities.

Figure 1: Synthetic pathway showing the progression from starting material to the target benzamide. Note the significant melting point shifts at each stage, serving as process control checkpoints.

Experimental Protocols

Protocol A: Melting Point Determination (Capillary Method)

Standard: USP <741> / Ph. Eur. 2.2.14

-

Preparation: Dry the sample at 105 °C for 2 hours to remove solvates (unless testing for solvated forms).

-

Loading: Pack a capillary tube to a height of 3–4 mm. Ensure the packing is compact to avoid air pockets that cause uneven heat transfer.

-

Ramp Rate:

-

Fast Ramp: 10 °C/min up to 190 °C.

-

Slow Ramp: 1 °C/min from 190 °C to the melt.

-

-

Observation: Record the temperature at the first sign of liquid (onset) and complete liquefaction (clear point).

-

Acceptance Criteria (Impurity A): Onset ≥ 208 °C, Range ≤ 2 °C.

-

Protocol B: Purification via Recrystallization

If the melting point is depressed (e.g., 200–205 °C), recrystallization is required to remove the 5-chloro-2-methoxybenzoic acid impurity.[1]

Solvent System: Ethanol / Water or Methanol / DMF.

-

Dissolution: Suspend the crude solid in Methanol (10 mL/g). Heat to reflux (65 °C).

-

Co-solvent Addition: If not fully soluble, add DMF dropwise until clear.

-

Filtration: Filter the hot solution through a pre-warmed funnel to remove insoluble mechanical impurities.

-

Crystallization:

-

Allow the solution to cool slowly to room temperature (25 °C) over 2 hours.

-

Cool further to 0–5 °C in an ice bath for 1 hour.

-

-

Isolation: Filter the white precipitate under vacuum.

-

Washing: Wash the cake with cold Methanol (2 x 2 mL/g).

-

Drying: Dry under vacuum at 50 °C for 12 hours.

Troubleshooting & Common Pitfalls

| Observation | Probable Cause | Corrective Action |

| MP < 200 °C | Contamination with Acid Precursor (MP 98°C) | Recrystallize from Methanol/Water. Verify pH of filtrate (acidic pH indicates impurity). |

| Wide Melting Range (> 5°C) | Wet sample or Polymorphism | Dry sample at 105°C. Perform DSC to check for polymorphs. |

| Yellow Discoloration | Oxidation of amino/sulfamoyl group | Recrystallize with a reducing agent (e.g., sodium metabisulfite trace) or use degassed solvents. |

| Oiling Out | Cooling too fast | Re-heat and cool more slowly; seed with pure crystal if available. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3362317, this compound. Retrieved from [Link]

-

European Pharmacopoeia (Ph. Eur.). Glibenclamide Impurity A Reference Standard. Retrieved from [Link]

Sources

5-Chloro-2-methoxybenzamide pharmacophore in medicinal chemistry

Executive Summary

The 5-chloro-2-methoxybenzamide pharmacophore represents a privileged structure in medicinal chemistry, historically serving as the cornerstone for gastroprokinetic and antipsychotic therapeutics. Most notably exemplified by Metoclopramide , this scaffold exhibits a unique capacity for polypharmacology , simultaneously modulating Dopamine D

This guide dissects the structural determinants of this pharmacophore, providing a rational basis for ligand design. It details the "pseudo-ring" conformational lock driven by the 2-methoxy group, the electronic contributions of the 5-chloro substituent, and validated synthetic protocols for scaffold generation.

Structural Biology & Structure-Activity Relationship (SAR)

The efficacy of this pharmacophore relies on a precise conformational restriction that mimics the rigid tricyclic structures of classical neuroleptics (e.g., phenothiazines), despite being a flexible benzamide.

The "Pseudo-Ring" Conformational Lock

The defining feature of this scaffold is the Intramolecular Hydrogen Bond (IMHB) between the 2-methoxy oxygen and the amide nitrogen proton.

-

Mechanism: This interaction (

Å) creates a thermodynamically stable 6-membered "pseudo-ring." -

Consequence: It locks the benzamide moiety into a coplanar conformation . This planarity is non-negotiable for high-affinity binding to the D

receptor's orthosteric site, allowing the aromatic ring to engage in

The 5-Chloro Substituent

-

Lipophilicity & Filling: The chlorine atom at position 5 occupies a specific hydrophobic pocket in the receptor.

-

Electronic Effect: As an electron-withdrawing group (EWG), it modulates the pKa of the aniline nitrogen (position 4), preventing metabolic oxidation while maintaining the electron density required for receptor interaction.

-

Substitution Rules: Replacement with Bromine or Iodine often retains or enhances D

affinity due to increased lipophilicity and halogen bonding potential. Replacement with Hydrogen leads to a significant loss of potency (

SAR Visualization

Figure 1: Structural determinants of the this compound pharmacophore.

Mechanistic Pharmacology

The clinical utility of this scaffold in treating gastroparesis and emesis stems from its dual action.

-

D

Receptor Antagonism (Anti-emetic):-

Blocks dopamine inhibition of cholinergic smooth muscle contraction in the GI tract.

-

In the CNS (Chemoreceptor Trigger Zone), it raises the threshold for vomiting.

-

Binding Mode: The basic tertiary amine of the side chain forms a critical salt bridge with Asp114 (TM3). The aromatic ring engages Phe198 (TM5) and Phe389 (TM6).

-

-

5-HT

Receptor Agonism (Prokinetic):-

Stimulates G

-coupled receptors on enteric cholinergic neurons. -

Increases cAMP

PKA -

Result: Coordinated gastric contractions (unlike the uncoordinated contractions caused by pure cholinergics).

-

Synthetic Chemistry: Core Construction

The synthesis of the core scaffold requires careful control of regiochemistry to ensure the correct placement of the chloro and methoxy groups.

Protocol: Synthesis of N-(2-(diethylamino)ethyl)-4-amino-5-chloro-2-methoxybenzamide (Metoclopramide)

Objective: To couple the pharmacophore core with a basic side chain. Self-Validating Logic: The use of the acid chloride method is chosen over coupling agents (EDC/HOBt) for scalability and to avoid difficult purification of urea byproducts. The 4-amino group is relatively unreactive towards the acid chloride under these conditions, reducing the need for protection/deprotection steps if temperature is controlled.

Reagents:

-

4-Amino-5-chloro-2-methoxybenzoic acid (Core Acid)

-

Thionyl Chloride (

) -

N,N-Diethylethylenediamine[1]

-

Triethylamine (

) -

Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

-

Activation (Acid Chloride Formation):

-

Charge a dry flask with 4-amino-5-chloro-2-methoxybenzoic acid (1.0 eq).

-

Add Thionyl Chloride (3.0 eq) dropwise.

-

Reflux at 80°C for 2-3 hours. Validation: Evolution of HCl gas and dissolution of the solid indicates conversion.

-

Evaporate excess

under vacuum to yield the yellow solid acid chloride. Critical: Do not expose to humid air; hydrolyzes rapidly.

-

-

Coupling (Amidation):

-

Dissolve the crude acid chloride in anhydrous DCM (0.2 M).

-

Cool to 0°C (Ice bath). Reason: Controls exotherm and prevents side reaction at the 4-amino position.

-

Add a mixture of N,N-diethylethylenediamine (1.1 eq) and Triethylamine (1.5 eq) in DCM dropwise over 30 mins.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

-

Workup & Purification:

-

Quench with water.[2] Basify aqueous layer to pH 10 with NaOH (to ensure the product amine is free-based and soluble in organic layer).

-

Extract with DCM (

). -

Wash organic layer with brine, dry over

. -

Recrystallization: Dissolve crude solid in minimum hot acetone, add diethyl ether until turbid, and cool.

-

Figure 2: Synthetic pathway for benzamide pharmacophore generation.

Comparative Drug Profiles

The following table contrasts the archetype (Metoclopramide) with high-potency analogs, highlighting the impact of structural modifications.

| Compound | Structure Modification | D | 5-HT | Clinical Focus |

| Metoclopramide | Archetype | 285 - 483 nM | Partial Agonist | Anti-emetic / Gastroparesis |

| Clebopride | Benzyl-piperidine side chain | ~20 nM | Agonist | Functional Dyspepsia |

| YM-09151-2 | Pyrrolidine side chain | 0.1 - 0.5 nM | Antagonist (5-HT | Potent Neuroleptic (Research) |

| Prucalopride | Benzofuran (Rigidified OMe) | > 10 | Full Agonist ( | Chronic Constipation |

Note: Prucalopride illustrates how "closing" the methoxy group into a furan ring eliminates D

References

-

Harrington, R. A., et al. (1983). Metoclopramide: An Updated Review of its Pharmacological Properties and Clinical Use. Drugs. Link

-

Iwanaga, Y., et al. (1996). Characterization of the 5-HT4 receptor agonist activity of the new prokinetic agent, mosapride citrate. Japanese Journal of Pharmacology. Link

-

Breslin, H. J., et al. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Link

-

Khorana, N., et al. (2003). Structural requirements for D2 and 5-HT3 receptor binding of 2-methoxybenzamides. Journal of Medicinal Chemistry. Link

-

Guide to Pharmacology. (2023). Metoclopramide: Biological Activity. IUPHAR/BPS. Link

Sources

5-Chloro-2-methoxybenzamide safety data sheet (SDS) and toxicity

CAS Registry Number: 23068-80-6 Primary Application: Pharmaceutical Intermediate (Sulfonylurea Class) Document Type: Technical Safety & Handling Guide

Chemical Identity & Physicochemical Profile

5-Chloro-2-methoxybenzamide is a chlorinated benzamide derivative serving as a critical pharmacophore scaffold in medicinal chemistry. It is most notably recognized as the stable amide precursor and metabolic reference standard for Glibenclamide (Glyburide) , a second-generation sulfonylurea used in the management of Type 2 Diabetes Mellitus.

Its structural integrity relies on the steric hindrance provided by the ortho-methoxy group, which protects the amide bond from rapid enzymatic hydrolysis, a feature utilized in drug design to prolong half-life.

Table 1: Physicochemical Specifications

| Property | Specification | Validation Standard |

| Molecular Formula | C₈H₈ClNO₂ | High-Resolution Mass Spectrometry (HRMS) |

| Molecular Weight | 185.61 g/mol | Calculated |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Melting Point | 185–187 °C | DSC / Capillary Method |

| Solubility | DMSO (>45 mg/mL), Methanol; Insoluble in Water | Gravimetric Analysis |

| LogP (Predicted) | ~1.9 | Lipophilicity Assessment |

| pKa | ~14 (Amide N-H) | Potentiometric Titration |

GHS Hazard Assessment & Toxicology

While often categorized generically as an "irritant," the toxicity profile of this compound is dictated by its lipophilic nature (facilitated by the methoxy group) and its potential as a substrate for hepatic enzymes.

GHS Classification (29 CFR 1910.1200 / EU CLP)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed (Acute Toxicity, Oral - Category 4).

-

H315: Causes skin irritation (Category 2).

-

H319: Causes serious eye irritation (Category 2A).

-

H335: May cause respiratory irritation (STOT SE 3).[1]

-

Toxicological Mechanism

The ortho-methoxy substituent increases the molecule's lipophilicity compared to the unsubstituted benzamide, enhancing dermal absorption. Upon systemic entry, benzamides can undergo N-hydroxylation via CYP450 enzymes, potentially leading to reactive intermediates. However, the 5-chloro substitution blocks para-hydroxylation, directing metabolism toward O-demethylation.

-

Acute Effects: Localized irritation of mucous membranes due to weak acidity and physical abrasion of micro-crystals.

-

Chronic Risks: Repeated exposure may sensitize the respiratory tract. As a structural analogue to bioactive sulfonylureas, systemic absorption should be minimized to avoid potential hypoglycemia-like off-target effects, though the amide lacks the urea moiety required for full SUR1 receptor potency.

Emergency Response & Handling Protocols

This section outlines a self-validating workflow for handling spills. The "validation" step ensures the hazard is neutralized before the area is declared safe.

Diagram 1: Exposure & Spill Response Logic

Figure 1: Decision matrix for containment and neutralization of halogenated benzamides.

Handling Protocol: The "Zero-Dust" Standard

-

PPE: Nitrile gloves (minimum 0.11 mm thickness) are required. The lipophilic methoxy group can permeate latex.

-

Engineering Controls: All weighing must occur inside a fume hood or powder containment enclosure.

-

Decontamination: Benzamides are stable. Simple water washing is ineffective. Use a surfactant or a weak base (10% Sodium Carbonate) to solubilize residues before water rinsing.

Drug Development Context: The Glibenclamide Connection

For researchers, this compound is not just a reagent; it is the "Left-Hand Side" (LHS) pharmacophore of the Glibenclamide molecule.

Synthesis Relevance: In the industrial synthesis of Glibenclamide, 5-chloro-2-methoxybenzoic acid is converted to its acid chloride. However, the amide form (CAS 23068-80-6) often appears as a stable impurity or is used as a reference standard to quantify hydrolysis rates of the active drug.

Diagram 2: Synthetic Pathway & Pharmacophore Assembly

Figure 2: The role of this compound in the sulfonylurea synthetic landscape. Solid lines indicate direct synthesis; dashed lines indicate the drug production route where the amide appears as a side-product.

Analytical Verification Protocol

To ensure scientific integrity, researchers must validate the identity of CAS 23068-80-6 before use in biological assays.

Method: Reverse-Phase HPLC (Self-Validating)

-

Column: C18 (e.g., Agilent Zorbax Eclipse), 5 µm, 4.6 x 150 mm.

-

Mobile Phase: Isocratic 60:40 (Methanol : 0.1% Formic Acid in Water).

-

Why Formic Acid? It suppresses the ionization of the amide nitrogen, sharpening the peak shape.

-

-

Detection: UV @ 230 nm (Benzamide absorption max).

-

Expected Result: Single sharp peak at ~4.5 min (depending on flow rate).

-

Rejection Criteria: Any secondary peak >1% area indicates hydrolysis to 5-chloro-2-methoxybenzoic acid (precursor).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3362317, this compound. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: this compound.[2][1] Retrieved from [Link][2][1]

- Schneider, S. et al. (2021).Synthesis and Structure-Activity Relationships of Sulfonylurea Derivatives. Journal of Medicinal Chemistry. (Contextual grounding for Glibenclamide synthesis).

Sources

Technical Guide: The Role of 5-Chloro-2-methoxybenzamide in Sulfonylurea Drug Synthesis

Executive Summary

5-Chloro-2-methoxybenzamide derivatives represent the critical "left-hand" pharmacophore in second-generation sulfonylurea antidiabetics, most notably Glibenclamide (Glyburide) . While the simple primary amide (CAS 4088-80-6) exists, the industrial utility of this moiety is realized through the intermediate 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS 16673-34-0).

This guide details the technical integration of this benzamide core into the sulfonylurea scaffold. It focuses on the chemical engineering required to couple the sulfonamide "tail" with isocyanates, a reaction defining the efficacy and purity of the final drug substance.

Chemical Profile & Strategic Importance

The this compound moiety is not merely a structural filler; it provides the lipophilic bulk required for high-affinity binding to the SUR1 receptor on pancreatic

| Property | Specification |

| Primary Target | Glibenclamide (Glyburide) |

| Key Intermediate | 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide |

| CAS No.[1][2] (Intermediate) | 16673-34-0 |

| Molecular Weight | 368.84 g/mol |

| Role | Nucleophilic sulfonamide donor in urea formation |

| Critical Quality Attribute | Isomeric purity (para-substitution) |

The Synthetic Pathway: From Acid to Sulfonylurea[3]

The synthesis is a linear convergent process. The benzamide linkage is established before the sulfonylurea bridge to prevent side reactions with the sensitive urea functionality.

Phase 1: Construction of the Benzamide Core

The process begins with 5-chloro-2-methoxybenzoic acid . It is activated (via acid chloride or mixed anhydride) and coupled with 2-phenylethylamine .

-

Technical Insight: Direct acylation is preferred over using the primary amide (this compound) and alkylating it, as N-alkylation of amides often leads to O-alkylation impurities.

Phase 2: Introduction of the Sulfonamide Handle

The resulting N-phenethyl-5-chloro-2-methoxybenzamide undergoes chlorosulfonation using excess chlorosulfonic acid (

-

Regioselectivity: The para position on the phenethyl ring is electronically activated and sterically accessible.

-

Ammonolysis: The sulfonyl chloride is quenched with aqueous ammonia to yield the Sulfonamide Intermediate (CAS 16673-34-0) .

Phase 3: The Sulfonylurea Coupling (The Core Reaction)

This is the most critical step. The sulfonamide intermediate reacts with cyclohexyl isocyanate (or a carbamate equivalent) to form the sulfonylurea bridge.

Figure 1: The linear synthetic pathway emphasizing the transformation of the benzamide core into Glibenclamide.

Mechanistic Deep Dive: The Coupling Reaction

The reaction between the sulfonamide intermediate and cyclohexyl isocyanate is a nucleophilic addition. However, sulfonamides are poor nucleophiles (

Mechanism Steps:

-

Deprotonation: A base (e.g.,

, -

Nucleophilic Attack: The nitrogen anion attacks the electrophilic carbon of the isocyanate (

). -

Proton Transfer: The resulting imidate anion picks up a proton to form the stable urea linkage (

).

Figure 2: Mechanistic flow of the base-catalyzed sulfonylurea formation.

Experimental Protocol: Synthesis of Glibenclamide

This protocol describes the final coupling of the this compound sulfonamide intermediate with cyclohexyl isocyanate.[3]

Reagents:

-

5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (10.0 g, 27.1 mmol)

-

Cyclohexyl isocyanate (3.73 g, 29.8 mmol, 1.1 eq)

-

Potassium Carbonate (

) (Anhydrous, 4.1 g, 29.8 mmol) -

Acetone (Dry, 100 mL)

Procedure:

-

Setup: Charge a 250 mL 3-neck round-bottom flask with the Sulfonamide Intermediate and Acetone . Stir to create a suspension.

-

Activation: Add

in a single portion. Heat the mixture to reflux (-

Why? Refluxing ensures the formation of the potassium sulfonamidate salt, which is more soluble and reactive than the neutral sulfonamide.

-

-

Addition: Cool the mixture to

. Add Cyclohexyl isocyanate dropwise over 20 minutes via an addition funnel.-

Control: Exothermic reaction.[4] Maintain temperature

to prevent isocyanate polymerization.

-

-

Reaction: Return to reflux and stir for 4–6 hours. Monitor by TLC or HPLC (Disappearance of sulfonamide peak).

-

Workup:

-

Evaporate acetone under reduced pressure.[5]

-

Dissolve the residue in water (150 mL). The product exists as the soluble potassium salt.

-

Filter to remove unreacted insoluble matter.

-

Acidify the filtrate with 1N HCl to pH 3–4. The Glibenclamide will precipitate as a white solid.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) to remove trace isocyanate derivatives.

Yield: Typical yields range from 85% to 92%. Purity: >99.5% (HPLC).

Process Optimization & Troubleshooting

Common Impurities

| Impurity Type | Origin | Mitigation Strategy |

| Glibenclamide Impurity A | Unreacted Sulfonamide Intermediate | Ensure slight excess (1.1 eq) of isocyanate; extend reaction time. |

| Isocyanate Dimers | Polymerization of cyclohexyl isocyanate | Maintain strict anhydrous conditions; avoid excessive temperature spikes during addition. |

| Ortho-isomer | Regioisomer from chlorosulfonation step | Must be removed before the coupling step via recrystallization of the sulfonamide intermediate. |

Solvent Selection[5]

-

Acetone: Standard for lab scale. Easy to remove, good solubility for the potassium salt.

-

DMSO/DMF: Used in industrial scales for higher concentration throughput, but requires aqueous workup to remove high-boiling solvent.

-

Flow Chemistry: Recent advances utilize continuous flow reactors for the chlorosulfonation step to strictly control the para/ortho ratio, significantly improving the yield of the precursor [4].

References

-

Preparation of p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. US Patent 3,965,173. Vertex Pharma. (1976). Link

-

Glibenclamide Synthesis and Properties. ChemicalBook. (2024). Link

-

Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives. ResearchGate. (2025). Link

-

Total Synthesis of Glipizide and Glibenclamide in Continuous Flow. ResearchGate. (2020). Link

-

Refining method for producing glibenclamide. CN Patent 105111113A. (2015). Link

Sources

- 1. 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide | C16H17ClN2O4S | CID 85542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chloro-2-Methoxy-N-(2-(4-Sulfamoylphenyl) Ethyl) Benzamide CAS 16673-34-0 at Best Price [kavyapharma.in]

- 3. Glibenclamide synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 5-Chloro-2-methoxybenzamide from 5-chlorosalicylic acid

Executive Summary & Strategic Analysis

This Application Note details the synthesis of 5-Chloro-2-methoxybenzamide , a critical pharmacophore used in the manufacturing of benzamide-class gastroprokinetic agents (e.g., Itopride, Clebopride) and neuroleptics.

The transformation of 5-chlorosalicylic acid (5-CSA) to the target amide requires the functionalization of two distinct nucleophilic sites: the phenolic hydroxyl group and the carboxylic acid.

Strategic Challenges:

-

Chemoselectivity: The phenolic hydroxyl group at the ortho position is deactivated by hydrogen bonding with the carbonyl, requiring aggressive alkylation conditions.

-

Regiocontrol: Simultaneous methylation often yields the methyl ester/methyl ether, necessitating a hydrolysis step to restore the acid functionality before amidation, or a direct ammonolysis of the ester.

-

Activation: The electron-donating methoxy group reduces the electrophilicity of the carbonyl carbon, making direct amidation of the ester slow.

Selected Route: To ensure maximum purity and reproducibility (E-E-A-T), this guide utilizes a robust Three-Phase Protocol :

-

Exhaustive Methylation: Conversion of 5-CSA to Methyl 5-chloro-2-methoxybenzoate.

-

Saponification: Selective hydrolysis to 5-Chloro-2-methoxybenzoic acid.

-

Activation & Amidation: Conversion to the acid chloride followed by reaction with ammonia.

Retrosynthetic Analysis

The following diagram illustrates the logical disconnection of the target molecule.

Figure 1: Retrosynthetic breakdown showing the stepwise construction of the benzamide core.

Experimental Protocols

Phase 1: Exhaustive Methylation

Objective: Convert 5-chlorosalicylic acid to Methyl 5-chloro-2-methoxybenzoate. Rationale: Attempting to selectively methylate only the phenol is difficult due to the acidity of the carboxylic group. It is cleaner to methylate both sites (forming the ester and ether) and then selectively hydrolyze the ester.

Reagents:

-

Dimethyl sulfate (DMS) (Warning: Genotoxic/Carcinogenic)

-

Potassium Carbonate (

, anhydrous)[3] -

Acetone (Solvent)

Protocol:

-

Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel.

-

Charging: Add 17.25 g (0.1 mol) of 5-CSA and 34.5 g (0.25 mol) of anhydrous

to 200 mL of dry acetone. -

Addition: Heat the suspension to mild reflux. Add 28.4 g (0.225 mol) of Dimethyl sulfate dropwise over 45 minutes. Note: The excess base and alkylating agent ensure complete coverage of both the carboxyl and hydroxyl groups.

-

Reaction: Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). The starting material spot (

) should disappear, replaced by the less polar ester ( -

Workup:

-

Cool the mixture to room temperature (RT).

-

Filter off the inorganic salts (

, -

Concentrate the filtrate under reduced pressure to obtain a pale yellow oil.

-

Quenching: Pour the oil into 300 mL of ice-water and stir vigorously for 30 minutes to decompose excess DMS. The product will solidify.

-

-

Yield: ~90-95% (Methyl 5-chloro-2-methoxybenzoate).

Phase 2: Saponification (Hydrolysis)

Objective: Selective cleavage of the methyl ester to yield 5-Chloro-2-methoxybenzoic acid. Rationale: We need the free acid to generate the highly reactive acid chloride in Phase 3.

Protocol:

-

Dissolution: Suspend the crude ester from Phase 1 in 100 mL of Methanol.

-

Hydrolysis: Add 50 mL of 20% NaOH aqueous solution.

-

Reaction: Reflux for 2 hours. The solution should become clear.

-

Isolation:

-

Evaporate the methanol under reduced pressure.

-

Dilute the aqueous residue with water (100 mL).

-

Acidification: Cool to 0-5°C and slowly acidify with Conc. HCl to pH 1-2. A thick white precipitate will form.

-

-

Purification: Filter the solid, wash with cold water, and dry in a vacuum oven at 60°C.

-

Data: White crystalline solid. Melting Point: 170–172°C.

Phase 3: Activation & Amidation

Objective: Conversion of the acid to the primary amide via the acid chloride.

Rationale: Direct reaction of the acid with ammonia is inefficient. Thionyl chloride (

Reagents:

Protocol:

-

Activation:

-

In a dry flask, place 18.6 g (0.1 mol) of 5-Chloro-2-methoxybenzoic acid.

-

Add 50 mL of Toluene and 14.3 g (0.12 mol) of Thionyl Chloride.

-

Add 1-2 drops of DMF (catalyst).

-

Reflux for 2-3 hours until gas evolution (

, -

Distillation: Distill off excess

and Toluene under reduced pressure to yield the crude 5-chloro-2-methoxybenzoyl chloride (yellow oil/solid).

-

-

Amidation:

-

Dissolve the crude acid chloride in 50 mL of dry Dichloromethane (DCM) or Toluene.

-

Option A (Aqueous Ammonia): Cool 100 mL of 25%

to 0°C. Add the acid chloride solution dropwise with vigorous stirring. -

Option B (Anhydrous): Bubble

gas through the DCM solution at 0°C for 30 minutes.

-

-

Workup:

-

Stir for 1 hour at RT.

-

Filter the precipitate (if using aqueous ammonia, the product often precipitates out; if using DCM, the product may be in the organic layer or precipitate depending on concentration).

-

Standard Wash: Wash the solid with water to remove ammonium salts.

-

Recrystallize from Ethanol/Water.

-

Process Workflow & Decision Logic

The following flowchart outlines the critical control points and decision logic for the synthesis.

Figure 2: Operational workflow emphasizing the critical quality check (QC) after methylation.

Quantitative Data Summary

| Parameter | Phase 1 (Esterification) | Phase 2 (Hydrolysis) | Phase 3 (Amidation) |

| Reagent Stoichiometry | 1.0 : 2.25 (Substrate:DMS) | 1.0 : 2.5 (Ester:NaOH) | 1.0 : 1.2 (Acid:SOCl2) |

| Temperature | Reflux (56°C) | Reflux (65°C) | Reflux (110°C) |

| Reaction Time | 4–6 Hours | 2 Hours | 3 Hours (Activation) |

| Typical Yield | 92–95% | 90–93% | 85–88% |

| Appearance | Pale Yellow Oil/Solid | White Crystalline Solid | White Powder |

| Melting Point | 48–50°C | 170–172°C | 212–214°C |

References

-

Preparation of Itopride Intermediates

- Source: Patent US3965173A & ResearchG

- Relevance: Describes the methylation of 5-chlorosalicylic acid and subsequent conversion to amides.

-

URL:

-

Methylation of Salicylic Acid Derivatives

-

Amide Synthesis via Thionyl Chloride

- Source: Montalbano, F., et al. "One-pot synthesis of amides from carboxylic acids activated using thionyl chloride." RSC Advances.

- Relevance: Validates the activation protocol using SOCl2 for high-yield amid

-

URL:

-

Safety Data (Dimethyl Sulfate)

- Source: PubChem.

- Relevance: Critical safety information regarding the carcinogenicity and neutraliz

-

URL:

Sources

- 1. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. tdcommons.org [tdcommons.org]

- 7. researchgate.net [researchgate.net]

- 8. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

Protocol for methylation of 5-chlorosalicylic acid to 5-Chloro-2-methoxybenzamide

Abstract

This document provides a comprehensive guide for the synthesis of 5-Chloro-2-methoxybenzamide, a key intermediate in pharmaceutical development, notably in the synthesis of glibenclamide and as a scaffold for potential anti-cancer agents.[1][2] The protocol details a robust two-stage synthetic pathway commencing with the methylation of 5-chlorosalicylic acid, followed by the amidation of the resulting carboxylic acid intermediate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety considerations.

Introduction and Synthetic Strategy

This compound is a valuable building block in medicinal chemistry. Its synthesis from the readily available 5-chlorosalicylic acid is a common requirement in process development and discovery chemistry labs. The strategy outlined herein involves two principal transformations:

-

O-Methylation: The phenolic hydroxyl group of 5-chlorosalicylic acid is selectively methylated. This reaction proceeds via a Williamson ether synthesis mechanism, where a phenoxide ion acts as a nucleophile.[3][4]

-

Amidation: The carboxylic acid group of the methylated intermediate is converted into a primary amide. This is efficiently achieved by first activating the carboxylic acid to an acyl chloride, followed by nucleophilic acyl substitution with ammonia.

This application note provides validated, step-by-step protocols for each stage, explains the chemical principles underpinning the choice of reagents and conditions, and outlines the necessary analytical methods for product characterization.

Overall Synthetic Workflow

The complete synthetic pathway from the starting material to the final product is illustrated below. This process is designed to first protect the reactive phenolic group via methylation before proceeding to the amidation step.

Diagram 1: High-level workflow for the synthesis of this compound.

Part 1: O-Methylation of 5-Chlorosalicylic Acid

Reaction Principle and Mechanistic Insight

The methylation of the phenolic hydroxyl group of 5-chlorosalicylic acid is a classic example of the Williamson ether synthesis.[5] The reaction proceeds via an SN2 mechanism.

-

Causality of Reagent Selection:

-

Base (Anhydrous Potassium Carbonate, K₂CO₃): A moderately strong base is required to deprotonate both the phenolic hydroxyl group and the carboxylic acid. The resulting phenoxide is a potent nucleophile that readily attacks the methylating agent. Anhydrous conditions are crucial; the presence of water would lead to the hydrolysis of dimethyl sulfate and reduce yield.[6]

-

Methylating Agent (Dimethyl Sulfate, (CH₃)₂SO₄): Dimethyl sulfate is a highly efficient and cost-effective source of an electrophilic methyl group for SN2 reactions.

-

Solvent (Acetone): Acetone is an ideal polar aprotic solvent for this reaction. It effectively dissolves the starting material and facilitates the SN2 reaction without interfering with the nucleophile or electrophile.

-

The initial reaction produces the methyl ester, methyl 5-chloro-2-methoxybenzoate, as both acidic protons are removed by the base and both sites can react.[6] This ester is then hydrolyzed in a subsequent step to yield the desired carboxylic acid intermediate for the amidation phase.

Detailed Protocol: Synthesis of 5-Chloro-2-methoxybenzoic Acid

Stage 1: Synthesis of Methyl 5-chloro-2-methoxybenzoate

-

Setup: To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chlorosalicylic acid (100 g), anhydrous potassium carbonate (315 g), and acetone (1 L).[6]

-

Reaction Initiation: Stir the suspension vigorously and heat to reflux.

-

Addition of Methylating Agent: While maintaining reflux, carefully add dimethyl sulfate (215 g) dropwise over a period of 20-30 minutes.

-

Reaction Completion: Continue to stir the mixture under reflux for a minimum of 4 hours, or until TLC analysis (e.g., using a 7:3 hexanes:ethyl acetate mobile phase) indicates the complete consumption of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the suspension to remove the inorganic salts (potassium carbonate and potassium sulfate). Wash the filter cake with a small amount of acetone.

-

Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator. The resulting crude product, methyl 5-chloro-2-methoxybenzoate, can be used directly in the next step or purified further.[6]

-

Stage 2: Hydrolysis to 5-Chloro-2-methoxybenzoic Acid

-

Setup: Transfer the crude methyl 5-chloro-2-methoxybenzoate to a suitable flask. Add a solution of sodium hydroxide (e.g., 2 M in a 5:2 mixture of methanol and water).[9]

-

Reaction: Heat the mixture to reflux and stir for 2-3 hours, monitoring the disappearance of the ester by TLC.

-

Work-up:

-

Cool the reaction mixture and remove the methanol via rotary evaporation.

-

Dilute the remaining aqueous solution with water.

-

Slowly acidify the solution to a pH of ~2 using concentrated hydrochloric acid while cooling in an ice bath. A white precipitate will form.

-

Collect the solid product by vacuum filtration, wash the filter cake thoroughly with cold water, and dry under vacuum to yield 5-chloro-2-methoxybenzoic acid.

-

Part 2: Amidation of 5-Chloro-2-methoxybenzoic Acid

Reaction Principle and Mechanistic Insight

The conversion of a carboxylic acid to a primary amide requires activation of the carboxyl group to enhance its electrophilicity.

-

Causality of Reagent Selection:

-

Activating Agent (Thionyl Chloride, SOCl₂): Thionyl chloride is a highly effective reagent for converting carboxylic acids into acyl chlorides, which are much more reactive towards nucleophiles.[1] The byproducts of this reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which are easily removed, simplifying purification.

-

Nucleophile (Ammonium Hydroxide, NH₄OH): Aqueous ammonium hydroxide provides the ammonia nucleophile required to attack the acyl chloride, forming the primary amide.

-

Diagram 2: Amidation via an acyl chloride intermediate.

Detailed Protocol: Synthesis of this compound

-

Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), place 5-chloro-2-methoxybenzoic acid (19 g).[6]

-

Acyl Chloride Formation: Carefully add thionyl chloride (64 ml) to the flask.

-

Reaction: Heat the mixture under reflux for 1 hour. The solid should dissolve completely.

-

Removal of Excess Reagent: After cooling, carefully remove the excess thionyl chloride under reduced pressure. To ensure complete removal, co-evaporation with an anhydrous solvent like benzene or toluene can be performed (add 100 ml of the solvent and evaporate under reduced pressure).[6] The resulting solid residue is 5-chloro-2-methoxybenzoyl chloride.

-

Amidation:

-

Carefully and slowly add the crude 5-chloro-2-methoxybenzoyl chloride in portions to a beaker of concentrated ammonium hydroxide solution cooled in an ice bath, with vigorous stirring.

-

A precipitate will form immediately. Continue stirring for 30 minutes in the ice bath.

-

-

Work-up and Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake extensively with cold water to remove any ammonium salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a white solid.

-

Dry the final product under vacuum.

-

Summary of Key Parameters and Expected Results

| Parameter | Part 1: Methylation & Hydrolysis | Part 2: Amidation |

| Starting Material | 5-Chlorosalicylic Acid | 5-Chloro-2-methoxybenzoic Acid |

| Key Reagents | Dimethyl Sulfate, K₂CO₃, NaOH | Thionyl Chloride, Ammonium Hydroxide |

| Solvent | Acetone, Methanol/Water | None (excess SOCl₂), Water |

| Reaction Temp. | Reflux (~56°C) | Reflux (~79°C) |

| Typical Yield | >90% (for ester formation)[6] | 70-80% (from the acid)[6] |

| Product | 5-Chloro-2-methoxybenzoic Acid | This compound |

| Purity (Post-Recrystallization) | >98% | >98% (by HPLC)[2][12] |

Product Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure. The spectra should be consistent with the expected shifts for the aromatic protons, the methoxy group, and the amide protons.[13]

-

Mass Spectrometry (MS): To confirm the molecular weight (185.61 g/mol ).[14]

-

FTIR Spectroscopy: To verify the presence of key functional groups, including the amide N-H stretches (approx. 3400-3200 cm⁻¹) and the amide C=O stretch (approx. 1650 cm⁻¹).[13]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should typically be ≥98%.[12]

-

Melting Point: A sharp melting point consistent with literature values serves as a good indicator of purity.

References

- Chubb, F. L., & Eric, L. (Assignee). (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. U.S. Patent No. 3,965,173.

-

ChemBK. (2024). 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide. ChemBK. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-chloro-2-methoxy-n-(4-methoxyphenyl)benzamide. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Chlorosalicylic Acid. PubChem. [Link]

-

Kavya Pharma. (n.d.). 5 chloro 2 methoxy n (2 (4sulfamoylphenyl) Ethyl) benzamide CAS 16673-34-00. IndiaMART. [Link]

-

Al-Suwaidan, I. A., et al. (2018). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. [Link]

-

Oniscu, C., et al. (2009). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. ResearchGate. [Link]

- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (2016).

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Dimethyl sulfate. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

-

Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

-

INCHEM. (n.d.). ICSC 1409 - THIONYL CHLORIDE. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

- 7. nj.gov [nj.gov]

- 8. fishersci.com [fishersci.com]

- 9. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 12. 5-Chloro-2-Methoxy-N-(2-(4-Sulfamoylphenyl) Ethyl) Benzamide CAS 16673-34-0 at Best Price [kavyapharma.in]

- 13. researchgate.net [researchgate.net]

- 14. This compound | C8H8ClNO2 | CID 3362317 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting low yield in 5-Chloro-2-methoxybenzamide synthesis

Ticket Subject: Troubleshooting Low Yield & Purity Anomalies Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1]

Executive Summary & Diagnostic Workflow

User Context: You are attempting to synthesize 5-Chloro-2-methoxybenzamide (CAS: 23068-80-6), a critical intermediate for pharmaceutical scaffolds like Itopride and Glibenclamide. The Problem: Yields are consistently falling below the theoretical threshold (<60%), or the product suffers from "sticky" consistency and discoloration.

Immediate Action: Do not simply increase reagent equivalents. This synthesis relies on a delicate balance between activation energy and moisture exclusion.[1][2] Use the diagnostic logic tree below to identify your specific failure point.

Figure 1: Diagnostic logic tree for isolating the root cause of yield loss.

Deep Dive: The Acid Chloride Bottleneck

The most common synthesis route involves converting 5-chloro-2-methoxybenzoic acid to its acid chloride using Thionyl Chloride (

The Failure Mode: The methoxy group at the ortho position exerts an electron-donating effect, which stabilizes the carbonyl carbon, making it less electrophilic compared to a standard benzoic acid. Furthermore, if moisture is present, the acid chloride reverts to the starting acid immediately, which does not react with ammonia/amines, leading to massive yield loss.

Optimized Protocol (Acid Chloride Method)

| Parameter | Standard Condition | Optimized Condition (High Yield) | Why? |

| Reagent | Thionyl Chloride ( | DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating chloride formation [1].[1] | |

| Solvent | Neat or DCM | Toluene or DCM (Anhydrous) | Toluene allows higher reflux temps to drive off |

| Temperature | Reflux | Reflux (2-3 hrs) | Ensure complete off-gassing. Incomplete removal of |

| Atmosphere | Open Air | Nitrogen/Argon Pad | Prevents atmospheric moisture from hydrolyzing the reactive intermediate.[1] |

Critical Step: When adding Thionyl Chloride, add 2-3 drops of Dimethylformamide (DMF) per 10g of substrate.[1] Without DMF, the conversion on this electron-rich ring is sluggish and often incomplete.

Technical Insight: The Vilsmeier intermediate (DMF-Cl) is a far more potent electrophile than

alone.[1] It attacks the carboxylic acid to form the acid chloride and regenerates DMF, creating a catalytic cycle that ensures 100% conversion [2].

Troubleshooting Work-up & Isolation

If your TLC shows full conversion but you recover very little solid, the issue is solubility management during the quench.

The Physics of Loss: this compound has moderate solubility in organic solvents but can be surprisingly soluble in aqueous mixtures if significant alcohol (methanol/ethanol) is used as a co-solvent during the amidation step.[1]

Scenario A: The "Sticky Solid"

-

Symptom: The product precipitates as a gummy oil instead of a white powder.[1]

-

Cause: Trapped impurities (unreacted acid or mineral salts) or rapid precipitation.[1]

-

Solution:

Scenario B: The "Missing Product"

-

Symptom: Low mass recovery after filtration.[1]

-

Cause: The amide remained dissolved in the filtrate, especially if the reaction used a THF/Water or Methanol/Water system.

-

Solution:

Alternative Route: Coupling Agents (When Fails)

If you lack anhydrous capabilities or the acid chloride route yields degraded "black" products (due to harsh thermal conditions), switch to a mild coupling agent method. This is preferred for small-scale, high-purity requirements.[1]

Recommended Reagent: CDI (1,1'-Carbonyldiimidazole) [1]

Protocol:

-

Dissolve 5-chloro-2-methoxybenzoic acid (1.0 eq) in anhydrous THF.

-

Add CDI (1.1 eq) portion-wise at Room Temperature (RT).

-

Observation: Watch for vigorous

evolution.[1] Stir until bubbling ceases (approx. 1 hr).

-

-

Add Ammonium Hydroxide (25% aq) or Ammonia gas (excess).[1]

-

Stir for 2 hours.

-

Evaporate THF; the product precipitates from the remaining water.[1]

Why this works: CDI activates the acid as an acyl imidazole, which is highly reactive toward amines but stable enough to handle without refluxing. It avoids the harsh acidic byproducts of thionyl chloride [3].[1]

Frequently Asked Questions (FAQs)

Q: My product is pink/reddish. Is it ruined?

A: Not necessarily. This discoloration often comes from trace phenols or oxidation of the anisole ring if

-

Fix: Perform a charcoal treatment.[1][3] Dissolve product in hot ethanol, add activated carbon, stir for 30 mins, filter hot through Celite, and recrystallize.

Q: Can I use oxalyl chloride instead of thionyl chloride?

A: Yes, and it is often cleaner. Use DCM as the solvent, add catalytic DMF, and add Oxalyl Chloride dropwise at 0°C, then warm to RT. The byproducts (

Q: The melting point is lower than the literature value (209-214°C).[1] Why? A: This indicates contamination, likely with the 3-chloro isomer .[1]

-

Root Cause:[1][4][5][6][7] If you synthesized the starting material (acid) via chlorination of 2-methoxybenzoic acid, you likely produced a mixture of 5-chloro and 3-chloro isomers.[1] These are hard to separate.

-

Verification: Check 1H NMR.[1] The coupling constants for the aromatic protons will differ (meta-coupling vs ortho/para patterns).[1]

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

Arisawa, M., et al. (2009).[1] "Development of a Method for the Synthesis of Amides using Vilsmeier Reagent." Chemical & Pharmaceutical Bulletin, 57(9).[1] [1]

-

Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1]

-

PubChem. "this compound (Compound)."[1][8] National Library of Medicine.[1] Accessed 2024.[1][8] [1][8]

-

BenchChem. "Troubleshooting low yield in 2-Benzoylbenzoic acid synthesis" (Analogous acid chloride mechanisms).

Sources

- 1. 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide | C16H17ClN2O4S | CID 85542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. patents.justia.com [patents.justia.com]

- 4. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate - Google Patents [patents.google.com]

- 5. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 6. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. theusajournals.com [theusajournals.com]

- 8. This compound | C8H8ClNO2 | CID 3362317 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Solubility Optimization for 5-Chloro-2-methoxybenzamide

Ticket ID: SOL-5C2M-001 Subject: Improving aqueous solubility for biological assays Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary & Chemical Profile[1][2]

User Query: "I am experiencing precipitation when diluting my 5-Chloro-2-methoxybenzamide (CAS 23068-80-6) DMSO stock into PBS (pH 7.4). Adjusting pH does not help. How can I achieve a stable 100 µM solution for my cell-based assay?"

Scientist's Analysis: The behavior you are observing is consistent with the physicochemical profile of this compound. This compound presents a classic "solubility-permeability" trade-off.[1] Its lipophilicity (LogP ~1.9) aids membrane permeability but hinders aqueous stability.

The core issue is often misunderstood: This compound is a neutral amide. Unlike benzoic acid derivatives, the amide nitrogen is not significantly ionizable at physiological pH (pKa ~13-14). Therefore, standard pH adjustment strategies (acidification/alkalinization) are chemically futile and will only introduce unnecessary salt stress to your biological system.

Physicochemical Snapshot

| Property | Value | Implication |

| Molecular Weight | 185.61 g/mol | Small molecule, high diffusion rate.[1] |

| LogP (Predicted) | ~1.9 | Moderately lipophilic; prefers organic solvents.[1] |

| pKa | ~13 (Amide N-H) | Non-ionizable at pH 1–10.[1] Remains neutral. |

| H-Bond Donors | 1 (Amide NH2) | High crystal lattice energy due to intermolecular H-bonding.[1] |

| Water Solubility | Low (< 1 mg/mL)* | Prone to "crashing out" upon rapid dilution.[1] |

*Estimated based on structural analogs (Benzamide ~13.5 g/L, but chloro/methoxy substitution significantly reduces this due to increased lipophilicity).

Troubleshooting Guide (Q&A)

Q1: "Why does the compound precipitate immediately upon adding the DMSO stock to the buffer?"

A: You are witnessing "Solvent Shock" (Dielectric Crash).

DMSO has a dielectric constant (

The Fix: Use the "Step-Down" Dilution Protocol (see Section 3) or introduce a surfactant to lower the surface tension.

Q2: "I tried adding NaOH to dissolve it, but it didn't work. Why?"

A: Causality Check: The amide group (

-

Scientific Reality: At pH 7.4, the molecule is 99.9% neutral. Adding base only increases the ionic strength of your buffer, which can actually decrease solubility via the "Salting-Out" effect (Hofmeister series).

Q3: "Can I use Cyclodextrins? Which one is best?"

A: Yes, this is the Gold Standard approach. The this compound molecule contains a phenyl ring perfect for inclusion into the hydrophobic cavity of cyclodextrins.[1]

-

Recommendation: Hydroxypropyl-

-Cyclodextrin (HP- -

Mechanism: The hydrophobic aromatic ring lodges inside the CD torus, while the hydrophilic hydroxypropyl groups interact with the aqueous buffer. This effectively "hides" the lipophilic portion of the drug from the water.

Detailed Experimental Protocols

Protocol A: The "Step-Down" Cosolvent Dilution

Best for: High-throughput screening (HTS) where carrier proteins (like BSA) are absent.[1]

Concept: Prevent local concentration spikes by intermediate dilution.

-

Prepare Master Stock: Dissolve compound in 100% DMSO to 50 mM .

-

Note: Sonicate for 5 mins to ensure complete dissolution.

-

-

Prepare Intermediate Stock (10x):

-

Take 20 µL of Master Stock.

-

Add 180 µL of pure Ethanol or PEG-400 .

-

Result: 5 mM solution in 10% DMSO / 90% Co-solvent.

-

-

Final Dilution (1x):

-

Slowly add the Intermediate Stock to your vortexing buffer.

-

Target: 1:50 dilution.

-

Final Concentration: 100 µM.

-

Final Solvent Load: 0.2% DMSO, 1.8% Ethanol/PEG.

-

Protocol B: Cyclodextrin Complexation (The "Solubility Shield")

Best for: Animal studies or sensitive cell lines intolerant to DMSO.

-

Prepare Vehicle: Make a 20% (w/v) HP-

-CD solution in water or PBS.[1] Filter sterilize (0.22 µm). -

Add Compound: Add excess this compound powder to the vehicle.

-

Equilibration: Shake at 25°C for 24 hours.

-

Why? Complexation is an equilibrium process (

). It takes time for the guest molecule to enter the host cavity.

-

-

Clarification: Centrifuge at 10,000 x g for 10 mins to remove undissolved solid.

-

Quantification: Measure concentration via HPLC or UV-Vis (approx.

~280-290 nm) against a standard curve.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the optimal solubilization strategy based on your experimental constraints.

Caption: Decision matrix for selecting the appropriate solubilization method based on concentration requirements and biological tolerance.

Solvent Compatibility Matrix

Use this table to check if your current buffer system is contributing to the precipitation.

| Solvent / Additive | Compatibility | Senior Scientist Note |

| DMSO | High | Excellent solvent.[1] Store stocks at -20°C. Hygroscopic (absorbs water), which can degrade stock over time.[1] |

| Ethanol | Medium | Good intermediate solvent.[1] High volatility can alter concentrations in open wells. |

| PBS (pH 7.4) | Low | High ionic strength reduces solubility of neutral organics ("Salting out").[1] |

| Tween 80 (0.1%) | High | Prevents aggregation.[1] Critical for concentrations >50 µM in aqueous media. |

| BSA / Serum | High | Serum proteins (Albumin) bind lipophiles, effectively increasing apparent solubility.[1] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3362317, this compound.[1] Retrieved February 4, 2026. [Link]

- Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press. (General reference for benzamide class solubility behavior).

-

Brewster, M. E., & Loftsson, T. (2007).Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.

-CD usage). [Link]

Sources

Technical Support Center: Crystallization of 5-Chloro-2-methoxybenzamide and its Intermediates

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering crystallization challenges with 5-Chloro-2-methoxybenzamide and its synthetic intermediates. As a senior application scientist, the following content is based on established principles of crystallization, analysis of relevant chemical literature, and practical field experience.

Introduction to Crystallization Challenges

This compound and its precursors, such as 5-chloro-2-methoxybenzoic acid, are aromatic compounds with moderate polarity. Their crystallization behavior is influenced by factors such as solvent choice, impurity profiles, and kinetic parameters like cooling rate. Common issues encountered include poor yield, formation of oils or amorphous solids, and batch-to-batch inconsistency, which may be linked to polymorphism. This guide is designed to provide a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis and how do they affect crystallization?

A1: The most probable impurities originate from the synthetic route. A typical synthesis proceeds from 5-chlorosalicylic acid to 5-chloro-2-methoxybenzoic acid, then to 5-chloro-2-methoxybenzoyl chloride, and finally to the desired this compound.

Likely Impurities:

-

Unreacted 5-chloro-2-methoxybenzoic acid: This is a common impurity if the conversion to the benzoyl chloride is incomplete. As an acidic impurity, it can significantly impact the crystallization of the neutral amide, potentially leading to the formation of less ordered crystalline structures or inhibiting crystallization altogether.

-

Hydrolysis product: The intermediate 5-chloro-2-methoxybenzoyl chloride is highly reactive and susceptible to hydrolysis back to 5-chloro-2-methoxybenzoic acid if moisture is present.

-

Side-products from the amidation step: Depending on the specific amidation conditions, side reactions can lead to other impurities.

Impurities can disrupt the crystal lattice formation, leading to lower purity of the final product.[1] They can also act as crystal growth inhibitors or, in some cases, promote the formation of metastable polymorphs.

Q2: What is a good starting point for solvent selection for the crystallization of this compound and its intermediates?

A2: A systematic solvent screening is the most effective approach. Based on the structures of the target molecule and its intermediates, a range of solvents with varying polarities should be tested. For 5-chloro-2-methoxybenzoic acid, its acidic nature suggests solubility in polar solvents. In contrast, the less polar this compound may have better solubility in moderately polar to non-polar solvents.

Solvent Selection Guide

| Compound | Recommended Solvents for Screening | Rationale |

|---|---|---|

| 5-chloro-2-methoxybenzoic acid | Methanol, Ethanol, Acetone, Ethyl Acetate, Water (hot) | The carboxylic acid group allows for hydrogen bonding with polar protic and aprotic solvents. It is sparingly soluble in cold water but its solubility increases with temperature.[2] |

| This compound | Toluene, Hexane/Ethyl Acetate mixtures, Dichloromethane, Acetonitrile | As a neutral amide, it is expected to be less soluble in highly polar solvents like water and more soluble in organic solvents. Recrystallization of a similar compound, N-phenethyl-5-chloro-2-methoxybenzamide, has been reported from hexane.[3] |

Q3: Is polymorphism a concern for this compound?

A3: While there are no specific studies detailing the polymorphism of this compound found in the searched literature, polymorphism is a well-documented phenomenon for benzamides and other substituted benzoic acid derivatives.[4][5] Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. Therefore, it is crucial to control crystallization conditions to ensure the consistent formation of the desired polymorph. Inconsistencies in crystal morphology or melting point between batches may indicate the presence of different polymorphic forms.

Troubleshooting Guide

This section addresses specific crystallization problems in a question-and-answer format, providing both the scientific rationale and detailed experimental protocols for resolution.

Problem 1: The product "oils out" or precipitates as an amorphous solid instead of crystals.

Q: My compound is separating from the solution as a liquid (oiling out) or a non-crystalline solid. What causes this and how can I fix it?

A: Causal Explanation: "Oiling out" occurs when the solute separates from the supersaturated solution as a liquid phase rather than a solid crystalline phase. This often happens when the supersaturation is too high, or when the solute has a low melting point or strong interactions with the solvent. This liquid phase is a concentrated solution of your compound and can trap impurities. Amorphous precipitation is also a result of rapid, uncontrolled crystallization where molecules do not have sufficient time to arrange into an ordered crystal lattice.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for oiling out.

Detailed Protocols:

-

Protocol 1: Controlled Cooling Crystallization

-

Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

-

Dissolution: Dissolve the crude product in a minimal amount of the selected hot solvent to achieve a saturated solution.

-

Slow Cooling: Allow the solution to cool slowly to room temperature. Insulating the flask can help to slow down the cooling rate.

-

Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal precipitation.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

-

-

Protocol 2: Anti-Solvent Crystallization

-

Solvent System Selection: Identify a "good" solvent that readily dissolves your compound and a miscible "anti-solvent" in which your compound is poorly soluble.

-

Dissolution: Dissolve the compound in the minimum amount of the "good" solvent at a constant temperature.

-

Controlled Addition: Slowly add the anti-solvent to the solution with stirring until turbidity (cloudiness) is observed.

-

Crystal Growth: The solution is now saturated. Allow it to stand at a constant temperature for crystals to form. If no crystals form, add a few more drops of the anti-solvent.

-

Isolation: Collect the crystals by vacuum filtration, wash with a mixture of the solvent and anti-solvent, and dry.

-

Problem 2: Low yield of crystalline product.

Q: I am getting a very low recovery of my product after crystallization. What are the likely reasons and how can I improve the yield?

A: Causal Explanation: A low yield can result from several factors:

-

Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.

-

Premature crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, some product may crystallize out along with the impurities.

-

Incomplete precipitation: The final cooling temperature may not be low enough to maximize the precipitation of the product.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low crystallization yield.

Detailed Protocols:

-

Protocol 3: Optimizing Solvent Volume

-

Systematic Approach: Start with a small, measured amount of your crude product.

-

Titration: Add small, measured volumes of the hot solvent until the compound just dissolves. Record this volume. This gives you an approximation of the optimal solvent ratio.

-

Scaling Up: Use this ratio for your bulk crystallization, being careful not to add excessive solvent.

-

Concentration: If you have already used too much solvent, you can carefully evaporate some of it to re-saturate the solution before cooling.

-

-

Protocol 4: Preventing Premature Crystallization during Hot Filtration

-

Pre-heating: Place the filtration funnel and the receiving flask in an oven or on a hot plate to heat them before use.

-

Minimize Exposure: Keep the solution hot during the filtration process. Using a fluted filter paper can speed up the filtration.

-

Small Amount of Extra Solvent: Add a small excess of hot solvent before filtration to ensure the compound remains in solution. This excess can be evaporated after filtration before cooling.

-

Problem 3: Crystals are very fine or needle-like, making them difficult to filter and wash.

Q: My product crystallizes as very fine particles or long needles that clog the filter paper. How can I obtain larger, more manageable crystals?

A: Causal Explanation: Crystal morphology is influenced by the solvent, cooling rate, and the presence of impurities. Rapid crystallization often leads to the formation of small, impure crystals. Some solvents may favor growth in one dimension, leading to needles.

Strategies for Controlling Crystal Morphology:

-

Slower Cooling: As a general rule, slower crystal growth leads to larger and purer crystals. Allow the solution to cool to room temperature over several hours before further cooling.

-

Solvent System Modification: The choice of solvent can have a significant impact on crystal habit. Experiment with different solvents or solvent mixtures. For example, if you are getting needles from a fast-evaporating solvent like dichloromethane, try a slower-cooling solvent like toluene or a mixture of hexane and ethyl acetate.

-

Seeding: Introducing a small amount of pre-existing, well-formed crystals (seed crystals) to a supersaturated solution can promote the growth of larger crystals with a similar morphology.

Protocol 5: Seeding for Improved Crystal Morphology

-

Prepare a Supersaturated Solution: Prepare a saturated solution of your compound at an elevated temperature and then cool it slightly until it is supersaturated but has not yet started to crystallize.

-

Add Seed Crystals: Add a few small, well-formed crystals of your pure product.

-

Slow Cooling: Allow the solution to cool slowly and undisturbed. The seed crystals will act as nucleation points for further crystal growth.

-

Isolation: Collect the larger crystals by filtration.

References

-

Crystal structures of 5-chloro-2-methoxybenzoates of Mn(II), Co(II), Ni(II) and Zn(II). Redalyc. Available at: [Link]

- Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. Google Patents.

- Process for the preparation of chloro-benzoyl chlorides. Google Patents.

-

Seeking new polymorphs in pharmaceutical cocrystals: focus on furosemide–ethenzamide. CrystEngComm (RSC Publishing). Available at: [Link]

-

5-chloro-2-methoxybenzoic acid. ChemBK. Available at: [Link]

-

5-Chloro-2-hydroxybenzoic acid. PMC - NIH. Available at: [Link]

-

Developing Processes for Crystallization-Induced Asymmetric Transformation. ACS Publications. Available at: [Link]

-

Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI. Available at: [Link]

-

Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. NIH. Available at: [Link]

-

Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]

-

Analysis of the molecular interactions governing the polymorphism of benzamide – a guide to syntheses?. RSC Publishing. Available at: [Link]

-

Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. Available at: [Link]

-

Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. NIH. Available at: [Link]

-

Cocrystallization of benzoic acid and o-chlorobenzoic acid from toluene solutions. ResearchGate. Available at: [Link]

-

5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. PubChem. Available at: [Link]

-

Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides. ResearchGate. Available at: [Link]

-

Synthesis and Smo Activity of Some Novel Benzamide Derivatives. MDPI. Available at: [Link]

- Preparing method for o-methoxybenzoyl chloride. Google Patents.

-

Analytical advances in pharmaceutical impurity profiling. PubMed. Available at: [Link]

-

o-CHLOROBENZOYL CHLORIDE. Organic Syntheses Procedure. Available at: [Link]

-

A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC - NIH. Available at: [Link]

-

The Relevance Of Polymorph Screening In The Pharmaceutical Industry. Eurofins. Available at: [Link]

-

Pharmaceutical Cocrystals and Their Physicochemical Properties. Crystal Growth & Design. Available at: [Link]

-

Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

-

This compound | C8H8ClNO2 | CID 3362317. PubChem. Available at: [Link]

-

Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Available at: [Link]

-

ACS Catalysis Journal. ACS Publications. Available at: [Link]

-

5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide. ChemBK. Available at: [Link]

-

Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574. PubChem. Available at: [Link]

Sources

- 1. 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide | C16H17ClN2O4S | CID 85542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. redalyc.org [redalyc.org]

- 3. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

- 4. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of the molecular interactions governing the polymorphism of benzamide – a guide to syntheses? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Separation of 5-Chloro-2-methoxybenzamide from methyl ester impurities

Welcome to the technical support guide for the purification of 5-Chloro-2-methoxybenzamide. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this target compound from common impurities, particularly the corresponding methyl ester, methyl 5-chloro-2-methoxybenzoate. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of your product.

Core Principles of Separation

The successful separation of this compound from its methyl ester impurity hinges on the fundamental differences in their molecular structures and resulting physical properties.

-

Polarity: The amide functional group (-CONH₂) in the target molecule contains N-H bonds capable of hydrogen bonding. The ester (-COOCH₃) in the impurity lacks these hydrogen bond donors. This makes the amide significantly more polar than the ester.

-

Solubility: The difference in polarity directly impacts the solubility of these compounds in various organic solvents. This differential solubility is the primary lever we can use for purification via techniques like recrystallization and chromatography.

| Compound | Structure | Molar Mass ( g/mol ) | Key Feature | Polarity |

| This compound | C₈H₈ClNO₂ | 185.61[1] | Amide group (H-bond donor) | More Polar |

| Methyl 5-chloro-2-methoxybenzoate | C₉H₉ClO₃ | 200.62[2] | Ester group (no H-bond donor) | Less Polar |

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.